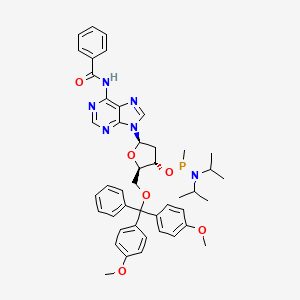

5'-DMTr-dA(Bz)-Methyl phosphonamidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H51N6O6P |

|---|---|

Molecular Weight |

802.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,58?/m0/s1 |

InChI Key |

SHLCUYWRZCTCOJ-YWGGCHKGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Synthetic DNA: A Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise synthesis of oligonucleotides is paramount. These short nucleic acid polymers are fundamental tools for a vast array of applications, from diagnostics and therapeutics to gene synthesis and functional genomics. At the heart of this synthetic capability lies a class of chemical building blocks known as phosphoramidites. This technical guide delves into the core utility and application of a specific and crucial phosphoramidite: 5'-DMTr-dA(Bz)-Methyl phosphonamidite.

This document provides an in-depth exploration of its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the critical parameters that ensure the successful creation of high-fidelity DNA molecules. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals with the practical knowledge required for its effective use.

Core Properties and Specifications

This compound is a protected deoxyadenosine building block specifically designed for use in automated solid-phase DNA synthesis.[1][2][3][4][5] Its structure is engineered with three key protective groups that control its reactivity during the step-wise assembly of an oligonucleotide chain.

A diagram illustrating the chemical structure of this compound is provided below.

References

The Cornerstone of Modified Oligonucleotides: A Technical Guide to Methyl Phosphonamidites in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic and diagnostic oligonucleotides, the pursuit of enhanced stability, cellular uptake, and target affinity is paramount. Methyl phosphonamidites represent a foundational class of monomers used in the synthesis of oligonucleotides with a modified backbone, offering distinct advantages over their natural phosphodiester counterparts. This technical guide provides an in-depth exploration of the chemistry, synthesis, and application of methylphosphonate oligonucleotides, tailored for researchers and professionals in drug development and molecular biology.

Methylphosphonate oligonucleotides are characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphate backbone. This seemingly subtle alteration imparts a profound impact on the physicochemical properties of the DNA or RNA chain. The resulting methylphosphonate linkage is uncharged, a feature that significantly increases the molecule's resistance to nuclease degradation and can facilitate its passage across cell membranes.[1][2] These properties have positioned methylphosphonate-modified oligonucleotides as valuable tools in the development of antisense therapies, where stability in biological fluids and effective cellular entry are critical for efficacy.[1][3]

However, the introduction of a methyl group also creates a chiral center at the phosphorus atom, leading to the formation of Rp and Sp diastereomers at each linkage. This chirality can influence the hybridization properties and biological activity of the oligonucleotide. Furthermore, the synthesis and deprotection of methylphosphonate oligonucleotides require specialized protocols, distinct from standard phosphoramidite chemistry, to ensure high yield and purity.

This guide will delve into the technical nuances of working with methyl phosphonamidites, from the intricacies of solid-phase synthesis to the critical deprotection steps. We will present quantitative data to compare the performance of these modified oligonucleotides and provide detailed experimental protocols for their synthesis. Additionally, we will visualize key processes through diagrams to facilitate a comprehensive understanding of their mechanism of action.

Data Presentation: A Quantitative Overview

The decision to employ methylphosphonate modifications is often driven by the need for enhanced stability and cellular uptake. However, these benefits must be weighed against potential impacts on hybridization affinity. The following tables summarize key quantitative data to inform this decision-making process.

| Parameter | Methylphosphonate Oligonucleotides | Standard Phosphodiester Oligonucleotides | Reference |

| Coupling Efficiency | >95% (under anhydrous conditions) | 98-99% | [4] |

| Theoretical Yield (for a 20-mer) | ~60% (assuming 98% average coupling) | ~66% (assuming 99% average coupling) | [5] |

| Nuclease Resistance | High | Low | [1][2] |

| Backbone Charge | Neutral | Negative | [2][3] |

| Duplex | Tm (°C) with DNA Complement | Tm (°C) with RNA Complement | Reference |

| Phosphodiester 15-mer | - | 60.8 | [6] |

| Racemic Methylphosphonate 15-mer | Lower than phosphodiester | 34.3 | [6] |

| Chirally Pure Rp-Methylphosphonate 15-mer | Greatly enhanced compared to phosphodiester | Slightly lower than phosphodiester | [6] |

Experimental Protocols

The synthesis of methylphosphonate oligonucleotides largely follows the well-established phosphoramidite solid-phase synthesis cycle. However, key modifications are necessary to accommodate the unique chemistry of methyl phosphonamidites.

I. Solid-Phase Synthesis Cycle

This protocol is adapted for a standard automated DNA synthesizer. Anhydrous conditions are critical for achieving high coupling efficiency.

1. Deblocking:

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Time: 2-3 minutes.

2. Coupling:

-

Reagents:

-

Methyl phosphonamidite monomer (dissolved in anhydrous acetonitrile; dG may require anhydrous tetrahydrofuran for solubility).[7]

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)).

-

-

Procedure: The methyl phosphonamidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Time: A longer coupling time of at least 5 minutes is recommended for methyl phosphonamidites to ensure high efficiency.[7]

3. Capping:

-

Reagents:

-

Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine. A specially formulated iodine oxidizer with low water content (0.25% water) is recommended to minimize hydrolysis of the sensitive methylphosphonite intermediate.[4]

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

These four steps are repeated for each monomer addition until the desired sequence is synthesized.

II. Cleavage and Deprotection: A One-Pot Procedure

The base-lability of the methylphosphonate linkage necessitates a modified deprotection strategy compared to standard oligonucleotides. The following one-pot procedure is effective and minimizes backbone cleavage.[7]

1. Initial Cleavage and Partial Deprotection:

-

Reagent: A solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10).

-

Procedure:

-

Transfer the solid support from the synthesis column to a sealed vial.

-

Add 1 mL of the acetonitrile/ethanol/ammonium hydroxide solution.

-

Incubate at room temperature for 30 minutes.

-

2. Full Deprotection:

-

Reagent: Ethylenediamine.

-

Procedure:

-

To the same vial, add 1 mL of ethylenediamine.

-

Incubate at room temperature for 6 hours.

-

3. Work-up:

-

Procedure:

-

Transfer the supernatant to a new tube.

-

Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

-

Combine the supernatant and the washes.

-

Dilute the solution with water to a final volume of 10 mL.

-

Neutralize the solution to pH 7 with 6M HCl.

-

The crude oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification).

-

Mandatory Visualizations

Logical Relationships in Methylphosphonate Oligonucleotide Properties

Experimental Workflow for Solid-Phase Synthesis

Signaling Pathway: Antisense Inhibition Mechanism

Conclusion

Methyl phosphonamidites are a cornerstone technology in the synthesis of modified oligonucleotides. Their ability to confer nuclease resistance and a neutral backbone makes them an attractive choice for antisense and other therapeutic applications. While their use necessitates careful consideration of chirality and requires specialized synthesis and deprotection protocols, the resulting oligonucleotides offer unique properties that are often essential for in vivo applications. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in the successful synthesis and application of methylphosphonate-modified oligonucleotides. As the field of nucleic acid therapeutics continues to evolve, a thorough understanding of these fundamental building blocks will remain critical for innovation and success.

References

- 1. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MethylPhosphonate Oligonucleotide Modification [biosyn.com]

- 4. academic.oup.com [academic.oup.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the chemical synthesis of oligonucleotides. With the CAS number 114079-05-9, this phosphonamidite is a derivative of deoxyadenosine, featuring critical protecting groups that enable the efficient and precise construction of DNA sequences with modified phosphonate linkages. This document details the chemical properties, synthesis, and application of this reagent in solid-phase oligonucleotide synthesis, including experimental protocols and data on purity and coupling efficiency. It is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.

Introduction

This compound is a specialized nucleoside phosphonamidite used in the synthesis of oligonucleotides containing methylphosphonate linkages.[1] These modified oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, are of significant interest in therapeutic and diagnostic applications due to their unique properties, including resistance to nuclease degradation and altered hybridization characteristics.[1] This guide will delve into the technical aspects of this compound, providing a foundational understanding for its effective use in the laboratory.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its proper handling, storage, and application. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114079-05-9 | [2][3] |

| Molecular Formula | C45H51N6O6P | [2][3][4] |

| Molecular Weight | 802.9 g/mol | [2][3][4] |

| Appearance | White to off-white powder or granules | |

| Storage | -20°C under an inert atmosphere | [2][4] |

The structure of this compound is characterized by three key protective groups:

-

5'-Dimethoxytrityl (DMTr): An acid-labile group that protects the 5'-hydroxyl function during the coupling reaction and is removed to allow for the next synthesis cycle.[5]

-

N6-Benzoyl (Bz): A base-labile group that protects the exocyclic amine of the adenine base.[5]

-

3'-Methylphosphonamidite: The reactive moiety that enables the formation of the methylphosphonate internucleotide linkage.

These protecting groups are essential for the regioselective and high-yield synthesis of oligonucleotides.

Synthesis of this compound

A representative synthetic scheme for a related deoxyadenosine phosphoramidite is illustrated below. The synthesis of the target methyl phosphonamidite would involve a similar strategy, with the key difference being the use of a methylphosphonamidic chloride or a related phosphitylating agent.

Caption: General synthesis pathway for this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a critical reagent for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages. The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, and proceeds in a cyclical manner. Each cycle results in the addition of one nucleoside to the growing oligonucleotide chain and consists of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol for Oligonucleotide Synthesis

The following is a generalized protocol for the use of this compound in an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired oligonucleotide sequence.

Reagents and Solutions:

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in acetonitrile.

-

Phosphonamidite Solution: 0.1 M solution of this compound in anhydrous acetonitrile. Due to solubility differences, dG-methyl phosphonamidites may require anhydrous tetrahydrofuran.[1]

-

Capping Solution A: Acetic anhydride/Pyridine/THF.

-

Capping Solution B: 10% N-Methylimidazole/THF.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.

Synthesis Cycle:

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

A recommended coupling time for methyl phosphonamidites is 5 minutes for synthesis scales of 1 µmole and below.[1] Trityl monitoring may understate the coupling efficiency due to potential differences in the rate of trityl group release.[1]

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups removed. The methylphosphonate linkages are more base-labile than standard phosphodiester linkages, necessitating modified deprotection procedures.[1] A one-pot procedure is preferred to minimize cleavage of the methylphosphonate backbone.[1]

Protocol:

-

Air-dry the solid support in the synthesis column.

-

Transfer the support to a deprotection vial.

-

Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Seal the vial and leave it at room temperature for 30 minutes.[1]

-

Add 0.5 mL of ethylenediamine to the vial and reseal. Let it stand at room temperature for an additional 6 hours.[1]

-

Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).[1]

-

Combine the supernatant and washes and dilute to 15 mL with water.[1]

-

Adjust the pH to 7 with 6M hydrochloric acid in acetonitrile/water (1:9).[1]

-

The crude oligonucleotide is now ready for purification.

Quality Control and Performance Data

The purity of phosphoramidites is critical for the synthesis of high-quality oligonucleotides. Impurities can lead to the formation of truncated or modified sequences. Standard quality control methods for phosphoramidites include High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Purity Analysis

| Analysis Method | Typical Specification |

| Reversed-Phase HPLC | ≥99.0% |

| ³¹P NMR | ≥99% |

³¹P NMR is particularly useful for detecting phosphorus-containing impurities. The spectrum of a high-purity phosphoramidite will show two distinct peaks corresponding to the two diastereomers at the chiral phosphorus center.

Coupling Efficiency

The coupling efficiency at each step of the synthesis is a critical determinant of the overall yield and purity of the final oligonucleotide. While specific quantitative data for the coupling efficiency of this compound is not extensively published, methyl phosphonamidites, in general, have been used successfully in various DNA synthesizers.[1] However, extremely poor coupling efficiencies (<10%) have been observed if the phosphonamidite contains water, highlighting the importance of using anhydrous solvents.[6] Drying the phosphonamidite solution over molecular sieves can significantly improve coupling efficiencies to >95%.[6]

Conclusion

This compound is an essential reagent for the synthesis of oligonucleotides with methylphosphonate modifications. Its carefully designed protecting group strategy allows for its effective use in automated solid-phase synthesis. A thorough understanding of its properties, along with optimized protocols for its use and subsequent deprotection of the synthesized oligonucleotides, is paramount for achieving high-yield and high-purity products. This technical guide provides a solid foundation for researchers and professionals to incorporate this valuable tool into their work, paving the way for advancements in therapeutics and diagnostics.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]

- 3. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

The Gatekeeper of Synthesis: A Technical Guide to the DMTr Group's Role in Oligonucleotide Production

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic development, the chemical synthesis of oligonucleotides is a foundational technology. Central to the most prevalent method, phosphoramidite chemistry, is the 4,4'-dimethoxytrityl (DMTr) group, a steadfast guardian of synthetic fidelity. This technical guide delves into the critical role of the DMTr group, examining its chemical properties, application, and removal, all of which are pivotal for the successful construction of DNA and RNA molecules.

The Core Function of the DMTr Protecting Group

The primary role of the DMTr group in phosphoramidite chemistry is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside monomer.[1] This protection is fundamental to enforcing the directional, sequential addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[1] By "capping" the 5' end, the DMTr group prevents unwanted side reactions, most notably the polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

The selection of the DMTr group for this task is due to a unique combination of advantageous properties:

-

Acid Lability: The DMTr group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.

-

Steric Hindrance: The bulky nature of the DMTr group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[1]

-

Monitoring Capability: Upon cleavage with acid, the DMTr group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the solution.[2][3] This cation has a strong absorbance at approximately 495-510 nm, allowing for the real-time spectrophotometric monitoring of coupling efficiency at each step of the synthesis.[4][5][6]

-

Hydrophobicity for Purification: The lipophilic nature of the DMTr group is exploited in a common purification strategy. After synthesis, the final oligonucleotide can be left with its 5'-DMTr group intact (termed "DMTr-on"). This allows for the straightforward separation of the full-length product from shorter, "failure" sequences (which lack the DMTr group) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

The Oligonucleotide Synthesis Cycle: A DMTr-Orchestrated Process

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support, such as controlled pore glass (CPG).[9] The DMTr group is central to the first step of each cycle.

A typical synthesis cycle, employing phosphoramidite chemistry, consists of four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-terminal DMTr group from the nucleotide bound to the solid support.[9] This is typically achieved by treating the support with a weak acid solution, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[3][9] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer (which itself is protected at the 5'-position with a DMTr group), is activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT) and added to the reaction column.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite triester linkage.[3]

-

Capping: To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups on the solid support are permanently blocked or "capped".[10] This is typically done using a mixture of acetic anhydride and N-methylimidazole.[9]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage.[4] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Chemistry of Detritylation

The removal of the DMTr group is an acid-catalyzed reaction that proceeds via the formation of a resonance-stabilized carbocation.[4] The two methoxy groups on the trityl moiety donate electron density, which stabilizes the resulting cation, making the DMTr group highly labile in acidic conditions.[11]

While effective, the detritylation step must be carefully optimized. Over-exposure to acid can lead to side reactions, most notably depurination, where the glycosidic bond between a purine base (adenine or guanine) and the sugar is cleaved.[11][12] This necessitates the use of mild acids and precisely controlled reaction times to ensure complete detritylation without compromising the integrity of the oligonucleotide.[12]

Quantitative Data on Detritylation

The efficiency and speed of the detritylation step are critical for high-yield oligonucleotide synthesis. The choice of acid, its concentration, and the reaction time are all key parameters.

Table 1: Comparison of Common Detritylation Reagents and Conditions.

| Detritylation Reagent | Typical Concentration | Solvent | Typical Time | Notes |

| Trichloroacetic Acid (TCA) | 3% (v/v)[9] | Dichloromethane (DCM)[9] | 20-60 seconds[13] | Stronger acid, allows for shorter reaction times. |

| Dichloroacetic Acid (DCA) | 3% or 15% (v/v)[12][13] | Dichloromethane (DCM)[13] | 60-110 seconds[13] | Milder than TCA, may reduce the risk of depurination.[13] |

| Acetic Acid | 80% (aq)[5][7] | Aqueous | 20-30 minutes[5] | Typically used for post-synthesis, "DMTr-on" purification.[14] |

Table 2: Detritylation Yields and Half-Life Data under Mild Conditions.

The following data is adapted from a study on a mild detritylation strategy using a warming method, which can be particularly useful for acid-sensitive modified oligonucleotides.[7]

| Oligonucleotide | pH | Half-life (t½, min) at 40°C | Total Reaction Time (min) at 40°C | Yield (%) |

| Native DNA 1 | 5.0 | 6.5 | 45 | 99 |

| Native DNA 2 | 5.0 | 10 | 60 | 99 |

| Modified DNA 3 | 4.5 | 9.4 | 60 | 98 |

| Modified DNA 4 | 4.5 | 8.6 | 60 | 98 |

| Native RNA 5 | 5.0 | 11 | 60 | 98 |

| Modified DNA 6 | 4.5 | 7.8 | 60 | 97 |

Data from "Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC - NIH"[7]

Experimental Protocols

Protocol 1: Standard Automated Detritylation in Solid-Phase Synthesis

This protocol describes a typical detritylation step as part of an automated synthesis cycle.

Materials:

-

Oligonucleotide bound to CPG solid support in a synthesis column.

-

Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[9]

-

Washing solution: Acetonitrile (ACN).[9]

Procedure:

-

The synthesis column containing the DMTr-protected oligonucleotide on the solid support is washed with acetonitrile to remove any residual reagents from the previous cycle.[9]

-

The 3% TCA in DCM solution is passed through the column. The flow rate and time are precisely controlled by the synthesizer, typically for 20-60 seconds, to ensure complete removal of the DMTr group.[9][13] The orange-colored effluent containing the DMTr cation is directed to a spectrophotometer to measure its absorbance for yield calculation.

-

The column is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMTr cation, preparing the support for the subsequent coupling step.[9]

Protocol 2: Manual Post-Synthesis Detritylation of a "DMTr-on" Oligonucleotide

This protocol is used to remove the final 5'-DMTr group after purification of the full-length oligonucleotide.

Materials:

-

Dried, purified "DMTr-on" oligonucleotide.

-

Detritylation solution: 80% aqueous acetic acid.[5]

-

95% Ethanol.[5]

Procedure:

-

Dissolve the dried "DMTr-on" oligonucleotide sample in 200-500 µL of 80% aqueous acetic acid.[5] Note: In an aqueous solution, the orange color of the trityl cation is not typically observed as it reacts with water to form tritanol.[5]

-

Allow the reaction to proceed for 20-30 minutes at room temperature.[5]

-

Add an equal volume of 95% ethanol to the solution.[5]

-

Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid have been removed.[5]

-

The resulting detritylated oligonucleotide can be desalted using standard procedures.

Conclusion

The 4,4'-dimethoxytrityl group is more than a simple protecting group; it is a key enabler of modern, high-fidelity oligonucleotide synthesis. Its unique combination of acid lability, steric bulk, and spectrophotometric traceability allows for the precise, stepwise construction of complex nucleic acid molecules. A thorough understanding of the DMTr group's chemistry and the optimization of its removal are paramount for any researcher or developer working in the fields of genomics, diagnostics, and nucleic acid-based therapeutics. The continued refinement of detritylation protocols, particularly for sensitive and modified oligonucleotides, will further enhance the quality and accessibility of synthetic DNA and RNA for a myriad of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. atdbio.com [atdbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

The Benzoyl (Bz) Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzoyl (Bz) protecting group's function in phosphoramidite-based oligonucleotide synthesis. It details the chemical principles, experimental protocols, and quantitative data associated with its use, offering insights for researchers and professionals in drug development and nucleic acid chemistry.

Core Function of the Benzoyl Protecting Group

In the automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, protecting groups are crucial for preventing unwanted side reactions at reactive sites on the nucleobases. The benzoyl group is a widely used protecting group for the exocyclic amino functions of deoxyadenosine (N6) and deoxycytidine (N4).[1] Its primary role is to mask the nucleophilic character of these amines, thereby preventing them from interfering with the phosphoramidite coupling reaction during chain elongation.

The benzoyl group is classified as a base-labile protecting group, meaning it is stable under the acidic conditions used for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle, but can be readily cleaved under basic conditions during the final deprotection step.[1] This orthogonality is fundamental to the success of the phosphoramidite strategy.

Chemical Structures and Reaction Pathways

The benzoyl group is introduced onto the exocyclic amines of the nucleosides prior to their conversion into phosphoramidites. The general structure of a benzoyl-protected nucleoside is shown below.

References

5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core features of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical and physical properties, provides insights into its application in solid-phase oligonucleotide synthesis, and outlines detailed experimental protocols for its use.

Core Features and Properties

This compound is a specialized nucleoside phosphoramidite used in the synthesis of oligonucleotides with a methylphosphonate backbone modification.[1][2][3][4][5] This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, results in an uncharged, nuclease-resistant linkage, a feature of significant interest for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[6][7]

The key structural features of this reagent include a 5'-dimethoxytrityl (DMTr) group for selective protection of the 5'-hydroxyl, a benzoyl (Bz) group protecting the exocyclic amine of the adenine base, and a methyl phosphonamidite group at the 3'-position for chain elongation.

Quantitative Data Summary

While specific batch-to-batch variations exist, the following table summarizes the typical chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C45H51N6O6P | [1][2][3] |

| Molecular Weight | 802.90 g/mol | [4] |

| CAS Number | 114079-05-9 | [1] |

| Appearance | White to off-white powder | [8] |

| Purity (HPLC) | Typically ≥98.0% | [8] |

| Storage | -20°C | [1][2][4][5] |

| Solubility | Soluble in anhydrous acetonitrile | [7] |

Oligonucleotide Synthesis with this compound

The synthesis of oligonucleotides using methyl phosphonamidites follows the same fundamental cycle as standard phosphoramidite chemistry on an automated DNA synthesizer. However, there are specific considerations for achieving high coupling efficiency and ensuring the integrity of the methylphosphonate linkage.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis using this compound.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Preparation of Reagents

-

Phosphonamidite Solution: Due to solubility differences among methyl phosphonamidites, dissolve the this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.[7]

-

Activator: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 0.3 M 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is commonly used.

-

Other Reagents: Standard deblocking, capping, and oxidation solutions for phosphoramidite chemistry are used.

Automated Solid-Phase Synthesis

The synthesis is performed on an automated DNA synthesizer following the manufacturer's standard protocols for cyanoethyl phosphoramidite chemistry with the following modifications for methyl phosphonamidites:[7]

-

Coupling Time: A coupling time of 5 to 6 minutes is recommended for syntheses up to a 1 µmole scale.[7][9]

-

Monitoring: Trityl monitors may understate the coupling efficiency, potentially due to a different rate of trityl group release. Therefore, it is advisable to rely on post-synthesis analysis for accurate determination of oligonucleotide purity and yield.[7]

Cleavage and Deprotection

The methylphosphonate linkages are more susceptible to base-induced degradation than standard phosphodiester bonds. Therefore, specialized cleavage and deprotection protocols are required.[7] A one-pot procedure is often preferred as it minimizes cleavage of the methylphosphonate backbone.[7][10]

One-Pot Cleavage and Deprotection Protocol: [7]

-

Following synthesis, air-dry the solid support in the synthesis column.

-

Transfer the support to a deprotection vial.

-

Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support.

-

Seal the vial and let it stand at room temperature for 30 minutes.

-

Add 0.5 mL of ethylenediamine to the vial and reseal it.

-

Let the reaction proceed at room temperature for an additional 6 hours.

-

Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

-

Combine the supernatant and washes and dilute to 15 mL with water.

-

Neutralize the solution to pH 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).

-

The crude oligonucleotide is now ready for purification (e.g., by RP-HPLC or cartridge purification).

Note on Protecting Groups: The use of an acetyl-protected dC (Ac-dC) monomer is recommended over a benzoyl-protected dC (Bz-dC) when synthesizing oligonucleotides containing both methylphosphonate and phosphodiester linkages to avoid potential base modification during the ethylenediamine deprotection step.[7] Hogrefe et al. have reported that up to 15% of N4-bz-dC can undergo transamination when treated with ethylenediamine.[10] However, side reactions were not observed for oligonucleotides containing N6-bz-dA.[10]

Logical Relationship of Deprotection Steps

The following diagram illustrates the decision-making process for the cleavage and deprotection of oligonucleotides containing methylphosphonate linkages.

Caption: One-Pot Cleavage and Deprotection Workflow.

Conclusion

This compound is a critical reagent for the synthesis of nuclease-resistant oligonucleotides. Understanding its properties and employing optimized protocols for its incorporation and subsequent deprotection are essential for the successful production of high-quality modified oligonucleotides for research, diagnostic, and therapeutic applications. The methods outlined in this guide provide a robust framework for the use of this important synthetic building block.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. The synthesis and stability of oligodeoxyribonucleotides containing the deoxyadenosine mimic 1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymc.eu [ymc.eu]

- 4. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]

- 8. lcms.cz [lcms.cz]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. medchemexpress.com [medchemexpress.com]

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Immediate Release

In the intricate world of oligonucleotide synthesis, the purity, solubility, and stability of phosphoramidite monomers are paramount to achieving high-yield, high-fidelity DNA and RNA sequences. This technical guide provides an in-depth overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical building block for the incorporation of deoxyadenosine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the essential solubility and storage parameters, alongside detailed experimental protocols and visual workflows, to ensure optimal handling and performance of this vital reagent.

Core Properties and Recommended Solvents

This compound is a protected deoxyadenosine monomer designed for use in automated oligonucleotide synthesizers. The 5'-dimethoxytrityl (DMTr) group provides a temporary, acid-labile protection for the 5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine of the adenine base. The methyl group on the phosphoramidite moiety influences its reactivity during the coupling step.

Precise solubility data for this specific methylphosphonamidite is not extensively published. However, based on the well-established chemistry of analogous phosphoramidites, its solubility characteristics can be reliably inferred. Anhydrous acetonitrile is the solvent of choice for dissolving phosphoramidites for solid-phase oligonucleotide synthesis. For more lipophilic variants, dichloromethane may also be considered.

Table 1: Solubility and Recommended Concentration

| Parameter | Recommended Value/Solvent | Notes |

| Primary Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | The standard and most widely used solvent for phosphoramidite chemistry. |

| Alternative Solvent | Anhydrous Dichloromethane | May be used for phosphoramidites with increased lipophilicity. |

| Working Concentration | 0.05 M - 0.2 M | Typical concentration range for use in automated DNA/RNA synthesizers.[1] |

Optimal Storage and Stability

The stability of phosphoramidites, both in solid form and in solution, is critical for successful oligonucleotide synthesis. The primary degradation pathways for phosphoramidites in solution include hydrolysis due to trace amounts of water and oxidation.

Table 2: Storage and Stability Recommendations

| Condition | Recommendation | Rationale |

| Solid Storage | -20°C under an inert atmosphere (Argon or Nitrogen) | Minimizes hydrolysis and oxidation of the phosphoramidite. |

| Solution Storage (in Acetonitrile) | Short-term (days) at room temperature on synthesizer; longer-term at -20°C. | While stable for the duration of a synthesis run, prolonged storage at room temperature can lead to degradation. A study on a similar dA(Bz)-CE-phosphoramidite showed a 6% reduction in purity after five weeks at room temperature in acetonitrile.[1][2] |

| Moisture Control | Use of molecular sieves (3 Å) in solvent reservoirs. | Crucial for maintaining the anhydrous conditions necessary to prevent hydrolysis.[2] |

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solution for Synthesis

Objective: To prepare a phosphoramidite solution of a specific concentration for use in an automated oligonucleotide synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (<30 ppm water)

-

Argon or Nitrogen gas source

-

Appropriate glass vial with a septum-sealed cap

-

Syringes and needles

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Under a stream of inert gas (Argon or Nitrogen), carefully weigh the required amount of phosphoramidite into a clean, dry vial.

-

Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired molarity (e.g., 0.1 M).

-

Seal the vial with the septum cap and gently swirl or vortex until the solid is completely dissolved. Avoid vigorous shaking to minimize shearing.

-

The prepared solution is now ready to be placed on the synthesizer.

Protocol 2: Assessment of Phosphoramidite Solution Stability by HPLC

Objective: To monitor the purity and degradation of the phosphoramidite solution over time.

Materials:

-

Prepared this compound solution in acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Sample vials

Procedure:

-

Set up the HPLC system with a C18 column.

-

Prepare a gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

-

Set the UV detector to monitor at a wavelength appropriate for the DMTr cation (e.g., 498 nm) or the nucleobase (e.g., 260 nm).

-

Dilute a small aliquot of the phosphoramidite solution in acetonitrile.

-

Inject the diluted sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the purity of the phosphoramidite, identified by its characteristic retention time. The appearance of new peaks over time indicates degradation. The primary degradation products are often the corresponding H-phosphonate and phosphate species.[1][2]

Visualizing Key Processes

To further clarify the handling and chemistry of this compound, the following diagrams illustrate critical workflows and relationships.

By adhering to these guidelines and protocols, researchers can ensure the integrity of their this compound, leading to more reliable and successful oligonucleotide synthesis outcomes.

References

Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate oligonucleotides are a class of nucleic acid analogs that have garnered significant interest in therapeutic and research applications. The replacement of the negatively charged phosphodiester linkage with a neutral methylphosphonate group confers several advantageous properties, including enhanced nuclease resistance and improved cellular uptake. This document provides a detailed protocol for the synthesis of oligonucleotides incorporating 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block for introducing methylphosphonate linkages.

The synthesis is based on well-established solid-phase phosphoramidite chemistry, followed by a highly efficient one-pot deprotection procedure. This protocol is designed to be compatible with standard automated DNA synthesizers, making the production of these modified oligonucleotides accessible to a broad range of researchers.

Key Advantages of Methylphosphonate Oligonucleotides

-

Nuclease Resistance: The methylphosphonate backbone is not recognized by cellular nucleases, leading to a significantly longer half-life in biological systems.

-

Neutral Charge: The absence of a negative charge on the backbone facilitates easier passage across cell membranes.

-

Antisense Applications: These properties make methylphosphonate oligonucleotides promising candidates for antisense therapies, where they can modulate gene expression by binding to specific mRNA targets.

Synthesis Workflow

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The key steps are outlined in the workflow diagram below.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Materials and Reagents

-

This compound

-

Standard deoxyribonucleoside phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Pyridine/Water)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Cleavage and Deprotection Reagents:

-

Dilute ammonia solution (e.g., Ammonium hydroxide in ethanol/acetonitrile)

-

Ethylenediamine (EDA)

-

-

6 M Hydrochloric acid in 10% acetonitrile/water

-

HPLC grade acetonitrile and water

-

Triethylammonium acetate (TEAA) buffer for HPLC

Protocol 1: Automated Solid-Phase Synthesis

-

Synthesizer Setup: Program the automated DNA synthesizer with the desired oligonucleotide sequence.

-

Reagent Preparation: Dissolve this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

-

Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5 minutes is recommended for methyl phosphonamidites.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate or methylphosphonate linkage using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group is typically left on for purification purposes ("DMT-on").

-

Column Washing and Drying: The synthesis column is washed with acetonitrile and dried with a stream of argon.

Protocol 2: One-Pot Cleavage and Deprotection

This novel one-pot procedure significantly improves the yield of methylphosphonate oligonucleotides compared to traditional two-step methods.[1]

-

Initial Cleavage: Transfer the CPG support from the synthesis column to a screw-cap vial. Add a dilute ammonia solution (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide 45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.[2]

-

Deprotection: Add an equal volume of ethylenediamine (EDA) to the vial. Reseal and let the reaction proceed for 6 hours at room temperature.[1][2]

-

Elution: Decant the supernatant from the CPG beads. Wash the beads twice with a 1:1 mixture of acetonitrile and water, combining the washes with the supernatant.

-

Neutralization: Dilute the combined solution with water to a final organic concentration of approximately 10%. Neutralize the solution to pH 7 with 6 M HCl in 10% acetonitrile/water.[2] The crude oligonucleotide solution is now ready for purification.

Data Presentation

Table 1: Comparison of Deprotection Methods

The one-pot deprotection method has been shown to be superior in yield compared to the commonly used two-step method.[1]

| Deprotection Method | Description | Relative Yield (%) |

| Two-Step Method | 1. Cleavage with ammonium hydroxide. 2. Deprotection with ethylenediamine. | 100 |

| One-Pot Method | Brief treatment with dilute ammonia followed by ethylenediamine addition.[1][2] | Up to 250[1] |

Coupling Efficiency

While direct comparative data for the coupling efficiency of this compound versus standard phosphoramidites is not extensively published in a tabulated format, the phosphoramidite chemistry is known for its high efficiency, typically exceeding 98% per coupling step. For methyl phosphonamidites, a slightly longer coupling time of 5 minutes is recommended to ensure high coupling efficiency. Trityl cation monitoring during synthesis can be used to assess the efficiency of each coupling step.

Purification and Analysis

Protocol 3: HPLC Purification

-

Column: Use a reverse-phase HPLC column suitable for oligonucleotide purification (e.g., C18).

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Buffer B: 0.1 M TEAA in 50% Acetonitrile

-

-

Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotide. The "DMT-on" full-length product will be more hydrophobic and thus have a longer retention time than the "DMT-off" failure sequences.

-

Fraction Collection: Collect the peak corresponding to the full-length "DMT-on" oligonucleotide.

-

Detritylation: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.

-

Desalting: Desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting column).

Protocol 4: Purity Analysis

The purity of the final methylphosphonate oligonucleotide should be assessed by analytical HPLC and mass spectrometry.

-

Analytical HPLC: Use a similar setup as for purification but on an analytical scale. The chromatogram should show a single major peak corresponding to the purified product.

-

Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the synthesized oligonucleotide.

Logical Relationships in Deprotection

The one-pot deprotection protocol is designed to maximize yield by minimizing side reactions and degradation of the methylphosphonate linkages.

Caption: Rationale for the One-Pot Deprotection Protocol.

Conclusion

The use of this compound in automated solid-phase synthesis, coupled with the efficient one-pot deprotection protocol, provides a reliable method for producing high-quality methylphosphonate oligonucleotides. These protocols and the accompanying data should serve as a valuable resource for researchers and drug development professionals working in the field of nucleic acid therapeutics and diagnostics. The enhanced stability and cellular uptake of these modified oligonucleotides make them a powerful tool for a wide range of biological applications.

References

Application Notes & Protocols: A Guide to Using Methyl Phosphonamidites in Automated DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic and diagnostic applications. These modifications involve the replacement of one of the non-bridging oxygen atoms in the phosphate backbone with a methyl group, resulting in an uncharged, nuclease-resistant linkage.[1][2] This alteration enhances the lipophilicity of the oligonucleotide and its resistance to degradation by cellular enzymes.

The synthesis of oligonucleotides with methylphosphonate backbones is readily achievable on automated DNA synthesizers using methyl phosphonamidite monomers. While the core synthesis cycle is similar to the standard β-cyanoethyl (CE) phosphoramidite chemistry, key modifications are required, particularly during the deprotection and cleavage steps, to accommodate the base-labile nature of the methylphosphonate linkage.[1]

This document provides a detailed, step-by-step guide for the preparation, synthesis, deprotection, and purification of DNA oligonucleotides containing methylphosphonate linkages.

Materials and Reagents

2.1 Phosphonamidite Monomers

-

N-6-Benzoyl-5'-O-DMT-2'-deoxyAdenosine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

-

N-4-Acetyl-5'-O-DMT-2'-deoxyCytidine-3'-O-(N,N-diisopropyl) methyl phosphonamidite (Ac-dC is preferred to prevent base modification during deprotection)[1]

-

N-2-Isobutyryl-5'-O-DMT-2'-deoxyGuanosine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

-

5'-O-DMT-Thymidine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

2.2 Synthesis Reagents

-

Anhydrous Acetonitrile (ACN), DNA synthesis grade (<30 ppm H₂O)[3]

-

Anhydrous Tetrahydrofuran (THF), DNA synthesis grade

-

Activator solution (e.g., 0.45 M Tetrazole in ACN)

-

Capping Reagent A (Acetic Anhydride) and B (N-Methylimidazole)

-

Oxidizer (0.02 M Iodine in THF/Pyridine/Water)

-

Deblocking Reagent (3% Trichloroacetic acid in Dichloromethane)

2.3 Deprotection and Purification Reagents

-

Ammonium Hydroxide solution: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)[1]

-

Ethylenediamine (EDA)[1]

-

6 M Hydrochloric Acid (HCl) in Acetonitrile/Water (1:9)[1]

-

Triethylammonium Acetate (TEAA) buffer

-

Reverse-phase purification cartridges (e.g., Poly-Pak™)[1]

Experimental Protocols

3.1 Protocol 1: Reagent Preparation

Proper preparation and handling of methyl phosphonamidites are crucial for achieving high coupling efficiencies. The presence of water can significantly attenuate coupling.[4]

-

Dissolution: Dissolve the methyl phosphonamidite monomers at a standard concentration (e.g., 0.1 M) in the appropriate anhydrous solvent as specified in Table 1.[1][3]

-

Drying: To ensure anhydrous conditions, add a layer of 3 Å molecular sieves to the bottom of the vial containing the dissolved amidite.[3][4] Allow the solution to stand for at least 24 hours before placing it on the synthesizer.[4]

Data Presentation: Reagent Preparation

| Methyl Phosphonamidite Monomer | Recommended Solvent | Standard Concentration |

| dA-Methyl Phosphonamidite | Anhydrous Acetonitrile | 0.1 M |

| Ac-dC-Methyl Phosphonamidite | Anhydrous Acetonitrile | 0.1 M |

| dG-Methyl Phosphonamidite | Anhydrous Tetrahydrofuran | 0.1 M |

| dT-Methyl Phosphonamidite | Anhydrous Acetonitrile | 0.1 M |

| Table 1: Recommended solvents for dissolving methyl phosphonamidite monomers.[1] |

3.2 Protocol 2: Automated DNA Synthesis

Methyl phosphonamidites can be used on most commercial DNA synthesizers with minor modifications to the standard synthesis cycle.[1] The primary change is an extended coupling time to ensure the reaction goes to completion.

-

Synthesizer Setup: Install the prepared methyl phosphonamidite vials on the appropriate ports of the DNA synthesizer.

-

Cycle Programming: Program the synthesis sequence. For each methyl phosphonamidite coupling step, modify the standard cycle parameters as detailed in Table 2.

-

Initiate Synthesis: Begin the synthesis run. Note that trityl monitors may understate the actual coupling efficiency due to a different rate of trityl group release.[1]

Data Presentation: Synthesis Cycle Parameters

| Synthesis Step | Standard CE-Phosphoramidite | Methyl Phosphonamidite | Purpose |

| 1. Deblocking | ~60 sec | ~60 sec | Removes 5'-DMT protecting group. |

| 2. Coupling | ~30 sec | 5 minutes (for ≤1 µmole scale) | Forms the methylphosphonate linkage.[1] |

| 3. Capping | ~20 sec | ~20 sec | Blocks unreacted 5'-hydroxyl groups. |

| 4. Oxidation | ~30 sec | ~30 sec | Oxidizes P(III) to the stable P(V) state. |

| Table 2: Comparison of typical synthesis cycle parameters. |

3.3 Protocol 3: Cleavage and Deprotection (One-Pot Procedure)

Due to the base-lability of the methylphosphonate linkage, standard deprotection with concentrated ammonium hydroxide can cause significant backbone cleavage.[1][5] A one-pot procedure using a milder ammonia treatment followed by ethylenediamine is strongly recommended.[1][6]

-

Column Preparation: After synthesis, air-dry the synthesis support within the column. Transfer the dried support to a screw-cap deprotection vial.[1]

-

Initial Cleavage: Add 0.5 mL of the ammonium hydroxide solution (ACN/EtOH/NH₄OH 45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1] This step primarily removes the cyanoethyl groups from any standard phosphodiester linkages.

-

Base Deprotection: Add 0.5 mL of ethylenediamine (EDA) directly to the same vial. Reseal tightly and let the reaction proceed at room temperature for 6 hours.[1] This removes the protecting groups from the nucleobases.

-

Elution: Decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1) and combine the washes with the supernatant.[1]

-

Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 by adding ~2 mL of 6 M HCl in acetonitrile/water (1:9).[1] Neutralization is critical to stop any further degradation.

3.4 Protocol 4: Oligonucleotide Purification

The crude, deprotected oligonucleotide can be desalted and purified using standard reverse-phase cartridge procedures.[1]

-

Cartridge Conditioning: Pre-condition a reverse-phase cartridge (e.g., Poly-Pak™) by washing with acetonitrile, followed by 2 M TEAA buffer.[1]

-

Loading: Load the neutralized oligonucleotide solution onto the cartridge. To ensure complete binding, reload the eluate a second time.[1]

-

Washing: Wash the cartridge with water to remove salts and other small molecule impurities.

-

Elution: Elute the purified oligonucleotide from the cartridge using acetonitrile/water (1:1).[1] Collect fractions and monitor the A260 to identify the product-containing fractions.

-

Final Step: Combine the fractions containing the oligonucleotide and evaporate to dryness.

Visualized Workflows and Structures

Caption: General chemical structure of a nucleoside methyl phosphonamidite monomer.

Caption: The four-step automated synthesis cycle adapted for methyl phosphonamidites.

Caption: Step-by-step workflow from reagent preparation to final purified product.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporation of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite into Therapeutic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a cornerstone of modern therapeutic development, aiming to enhance their drug-like properties. Methylphosphonate modifications, created by incorporating monomers like 5'-DMTr-dA(Bz)-Methyl phosphonamidite, represent a key strategy in this endeavor. This modification replaces one of the non-bridging oxygen atoms in the phosphate backbone with a methyl group, rendering the linkage non-ionic.[1] This fundamental change imparts several desirable characteristics to therapeutic oligonucleotides, including increased resistance to nuclease degradation and improved cellular uptake due to the neutral charge.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic oligonucleotides. The information is intended to guide researchers in the design, synthesis, and evaluation of these modified oligonucleotides for antisense and other therapeutic applications.

Key Properties and Applications

The introduction of methylphosphonate linkages using this compound offers a range of benefits for therapeutic oligonucleotides:

-

Nuclease Resistance: The methylphosphonate backbone is highly resistant to degradation by cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[2][4]

-

Enhanced Cellular Uptake: The neutral charge of the methylphosphonate linkage facilitates passage across cell membranes, improving intracellular delivery of the therapeutic agent.[1][5]

-

Modulation of RNase H Activity: While full methylphosphonate substitution can interfere with RNase H activation, chimeric oligonucleotides with stretches of phosphodiester or phosphorothioate linkages can be designed to retain this crucial mechanism for antisense activity.[3][6] Some studies have even shown that specific placement of 5'-O-methylphosphonate units can enhance RNase H cleavage activity.[6]

-

Stereochemistry: The phosphorus atom in a methylphosphonate linkage is chiral, leading to the formation of Rp and Sp diastereomers.[4] The stereochemistry can influence the hybridization properties and biological activity of the oligonucleotide.[4][7]

These properties make methylphosphonate-modified oligonucleotides valuable tools for various therapeutic strategies, particularly in the development of antisense oligonucleotides that function through steric blocking or RNase H-mediated degradation of target mRNA.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of methylphosphonate modifications into oligonucleotides.

Table 1: Synthesis Coupling Efficiency

| Monomer Type | Coupling Efficiency (%) | Notes |

| Standard CE Phosphoramidites | >99% | For comparison.[8] |

| Methylphosphonamidite Monomers | >95% | Requires anhydrous conditions and potentially longer coupling times.[4][9] |

| Chiral RP MP Dimer Synthons | >95% | Water content in reagents can significantly decrease efficiency.[4] |

Table 2: Thermal Stability (Melting Temperature, Tm) of Methylphosphonate-Modified Oligonucleotides

| Oligonucleotide Type | Target | ΔTm (°C) per modification | Reference |

| Racemic Methylphosphonate | RNA | -1.5 to -2.5 | [7] |

| Chiral RP Methylphosphonate | RNA | -0.3 | [7] |

| Alternating Racemic MP/Phosphodiester | RNA | -1.1 | [7] |

| 5'-O-Methylphosphonate (1:1 ratio with PD) | RNA | +6 (total change for the oligo) | [6] |

Note: ΔTm is the change in melting temperature compared to an unmodified phosphodiester oligonucleotide of the same sequence. Negative values indicate destabilization of the duplex.

Table 3: Nuclease Resistance

| Oligonucleotide Type | Nuclease Source | Relative Resistance (Fold Increase vs. Unmodified) | Reference |

| Alternating RP MP/Phosphodiester | 3'-exonucleases | 25 to 300-fold | [4] |

| 2'-O-Methyl Alternating RP MP/Phosphodiester | In vivo (rat model) | Almost completely resistant | [4] |

| Methylphosphonate Linkages | Spleen Phosphodiesterase | Total resistance | [3] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the general procedure for incorporating this compound into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

-

This compound

-

Other required 5'-DMTr-N-protected-2'-deoxynucleoside-3'-CE phosphoramidites (A, C, G, T)

-

Solid support (e.g., CPG) pre-loaded with the first nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine/THF)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Automated DNA synthesizer

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[9]

-

Ensure all other reagents are fresh and properly installed on the synthesizer according to the manufacturer's instructions.

-

-

Synthesis Cycle: The synthesis is performed in a 3' to 5' direction and consists of a repeated four-step cycle for each monomer addition: a. Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation, which is orange, can be measured to determine the coupling efficiency of the previous cycle.[8] b. Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes) may be required for methylphosphonamidites to achieve high efficiency.[4][9] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate or methylphosphonate linkage using the oxidizing solution.

-

Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on"). Trityl-on purification by reverse-phase HPLC is often preferred for higher purity.

Protocol 2: One-Pot Cleavage and Deprotection of Methylphosphonate Oligonucleotides

This one-pot procedure is an efficient method for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate/methylphosphonate backbone.[10][11][12]

Materials:

-

Oligonucleotide synthesized on solid support

-

Ammonium hydroxide solution (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide at a 45:45:10 ratio)[1]

-

Ethylenediamine

-

Screw-cap vial

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

-

Add the ammonium hydroxide solution to the vial to cover the support.

-

Incubate at room temperature for 30 minutes.[10]

-

Add an equal volume of ethylenediamine to the vial.

-

Seal the vial tightly and incubate at room temperature for 6 hours.[10]

-

After incubation, dilute the solution with water and neutralize with an appropriate acid (e.g., acetic acid).

-

The crude deprotected oligonucleotide is now ready for purification.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and effective method for purifying synthetic oligonucleotides, especially when the final 5'-DMTr group is left on ("Trityl-on").[13][14]

Materials:

-

Crude deprotected oligonucleotide solution

-

HPLC system with a UV detector

-

Reverse-phase HPLC column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Detritylation solution: 80% acetic acid in water

Procedure:

-

Sample Preparation: Filter the crude oligonucleotide solution to remove any particulate matter.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic, Trityl-on full-length product will elute later than the Trityl-off failure sequences.

-

Monitor the elution at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the Trityl-on product.

-

Solvent Evaporation: Remove the mobile phase from the collected fraction using a vacuum concentrator.

-

Detritylation:

-

Resuspend the dried oligonucleotide in the detritylation solution.

-

Incubate at room temperature for 15-30 minutes to cleave the DMTr group.

-

-

Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove the detritylation solution and any remaining salts.

-

Final Product: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Protocol 4: Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of a methylphosphonate-modified oligonucleotide duplexed with its complementary DNA or RNA strand.[15][16][17]

Materials:

-

Purified methylphosphonate-modified oligonucleotide

-

Purified complementary DNA or RNA oligonucleotide

-

Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)[17]

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation:

-

Accurately determine the concentration of both the modified and complementary oligonucleotide stocks using UV absorbance at 260 nm.

-

Prepare a solution containing an equimolar mixture of the two oligonucleotides in the melting buffer to a final concentration of, for example, 1 µM each.

-

-

Annealing:

-

Heat the oligonucleotide solution to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature to ensure proper duplex formation.

-

-

Tm Measurement:

-

Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

-

Increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Record the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

-

Protocol 5: Nuclease Degradation Assay

This assay evaluates the stability of methylphosphonate-modified oligonucleotides in the presence of nucleases, for example, in serum.[18][19]

Materials:

-

Purified methylphosphonate-modified oligonucleotide

-

Unmodified control oligonucleotide

-

Fetal Bovine Serum (FBS) or a specific exonuclease

-

Nuclease-free water

-

Loading buffer (e.g., formamide-based)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Gel staining reagent (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing a fixed amount of the oligonucleotide (e.g., 50 pmol) and a defined concentration of FBS (e.g., 50%) in a small total volume.

-

Prepare a time-course experiment by setting up multiple identical reactions to be stopped at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Incubation: Incubate the reactions at 37°C.

-

Reaction Quenching: At each time point, stop the reaction by adding an equal volume of loading buffer, which typically contains a denaturant and a chelating agent to inactivate the nucleases.

-

PAGE Analysis:

-

Denature the samples by heating at 95°C for 5 minutes, then rapidly cool on ice.

-

Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved.

-

-

Visualization and Quantification:

-

Stain the gel with a fluorescent nucleic acid stain.

-

Visualize the gel using a gel imaging system.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

-

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of methylphosphonate-modified oligonucleotides.

Caption: Antisense mechanisms of methylphosphonate-modified oligonucleotides.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synoligo.com [synoligo.com]

- 4. academic.oup.com [academic.oup.com]

- 5. methyl-phosphonate oligo synthesis [biosyn.com]

- 6. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]

- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oligonucleotides Synthesized with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Abstract: This document provides detailed application notes and experimental protocols for the downstream use of oligonucleotides synthesized using 5'-DMTr-dA(Bz)-Methyl phosphonamidite. The incorporation of this modified phosphonamidite results in oligonucleotides with a charge-neutral methylphosphonate backbone, conferring unique properties highly valuable in therapeutic and diagnostic research. Key applications, including antisense gene silencing, are discussed, alongside practical protocols for synthesis, cellular delivery, and activity assessment.